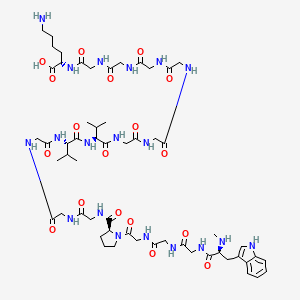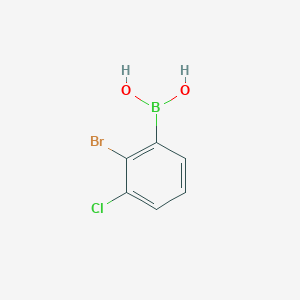
(2-Bromo-3-chlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3-chlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with bromine and chlorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chlorophenyl)boronic acid typically involves the borylation of 2-bromo-3-chlorophenyl halides. One common method is the reaction of 2-bromo-3-chlorophenyl halides with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-3-chlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in other reactions like Chan-Lam coupling and oxidation reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an organic solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products: The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3-chlorophenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-3-chlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- 2-Chlorophenylboronic acid
- 2-Bromophenylboronic acid
- 3-Chlorophenylboronic acid
Comparison: (2-Bromo-3-chlorophenyl)boronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts. The combination of bromine and chlorine allows for more versatile synthetic applications and the formation of a wider range of products .
Eigenschaften
Molekularformel |
C6H5BBrClO2 |
|---|---|
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
(2-bromo-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H |
InChI-Schlüssel |
BWSYBOSDUYASEG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)Cl)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


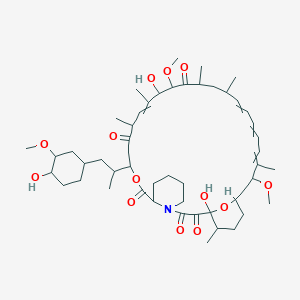
![4-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B12510942.png)
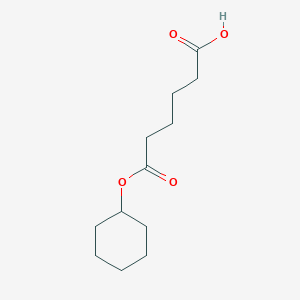
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B12510944.png)
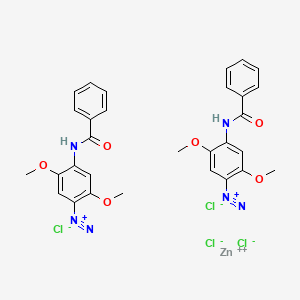
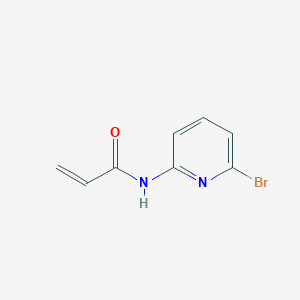
![1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B12510953.png)
![3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12510956.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate](/img/structure/B12510957.png)

![2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B12510978.png)
![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)
